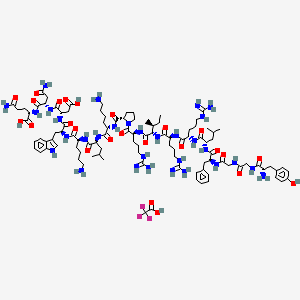
Fluo-2 (potassium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluo-2 (potassium salt) is a cell-impermeable fluorescent calcium indicator. It binds to calcium ions with high affinity and displays excitation and emission maxima at 490 nm and 515 nm, respectively . Fluo-2 is widely used in biological research to measure intracellular calcium concentrations, which are critical for numerous cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluo-2 (potassium salt) is synthesized through a series of chemical reactions involving the conjugation of a fluorescent dye with a calcium-binding moiety. The synthesis typically involves the following steps:
Preparation of the Fluorescent Dye: The fluorescent dye is synthesized through a series of organic reactions, including condensation, cyclization, and oxidation.
Conjugation with Calcium-Binding Moiety: The fluorescent dye is then conjugated with a calcium-binding moiety, such as a carboxylate group, through esterification or amidation reactions.
Formation of Potassium Salt: The final product is obtained by neutralizing the conjugated compound with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of Fluo-2 (potassium salt) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Fluorescent Dye: Large-scale synthesis of the fluorescent dye using industrial reactors.
Conjugation and Purification: Conjugation with the calcium-binding moiety followed by purification using chromatography techniques.
Formation of Potassium Salt: Neutralization with potassium hydroxide and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Fluo-2 (potassium salt) primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions .
Common Reagents and Conditions
Calcium Ions: Fluo-2 binds to calcium ions in the presence of physiological buffers.
Buffers: Common buffers used include Hanks and Hepes buffer with 0.04% Pluronic® F-127.
Major Products Formed
The major product formed is the Fluo-2-calcium complex, which exhibits enhanced fluorescence upon binding to calcium ions .
Scientific Research Applications
Fluo-2 (potassium salt) is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a fluorescent probe to study calcium ion dynamics in various chemical reactions.
Industry: Utilized in the development of calcium-sensitive assays and diagnostic tools.
Mechanism of Action
Fluo-2 (potassium salt) exerts its effects by binding to calcium ions with high affinity. The binding of calcium ions induces a conformational change in the compound, resulting in an increase in fluorescence intensity. This fluorescence change allows researchers to monitor calcium ion concentrations in real-time. The molecular target of Fluo-2 is the calcium ion, and the pathway involved is the calcium signaling pathway .
Comparison with Similar Compounds
Fluo-2 (potassium salt) is similar to other fluorescent calcium indicators, such as Fluo-3 and Fluo-4. it has unique properties that make it suitable for specific applications:
Fluo-3: Similar excitation and emission properties but with different calcium-binding affinity.
Fluo-4: Higher fluorescence intensity compared to Fluo-2 but with similar calcium-binding properties.
Calcium Green-1: Different excitation and emission wavelengths, making it suitable for multiplexing with other fluorescent indicators.
List of Similar Compounds
- Fluo-3
- Fluo-4
- Calcium Green-1
- Calbryte-520
- Oregon Green 488 BAPTA-1
Properties
Molecular Formula |
C36H32N2O13 |
|---|---|
Molecular Weight |
700.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |
InChI |
InChI=1S/C36H32N2O13/c1-20-2-8-26(37(16-32(41)42)17-33(43)44)30(12-20)49-10-11-50-31-13-21(3-9-27(31)38(18-34(45)46)19-35(47)48)36-24-6-4-22(39)14-28(24)51-29-15-23(40)5-7-25(29)36/h2-9,12-15,39H,10-11,16-19H2,1H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI Key |
ZKCADSYUWYUTSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827338.png)

![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B10827361.png)

